An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Introduction and Physicochemical Profile
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Structurally, it is a derivative of 2-aminobenzyl alcohol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of a protected amine and a primary alcohol on an aromatic scaffold makes it a highly versatile and valuable building block for the synthesis of a wide range of complex molecules, including nitrogen-containing heterocycles and pharmacologically active agents.
The strategic placement of the Boc protecting group is central to its utility. The Boc group is renowned for its stability under a variety of reaction conditions, yet it can be removed cleanly under specific acidic conditions.[1][2] This allows chemists to selectively perform reactions at the hydroxyl group without interference from the amine, and then deprotect the amine at a later synthetic stage to introduce further complexity. This "orthogonal" control over reactive sites is a cornerstone of modern multi-step synthesis.
Physicochemical and Handling Data
The fundamental properties of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate are summarized below. Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source(s) |
| CAS Number | 164226-32-8 | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [3][5] |
| Molecular Weight | 223.27 g/mol | [3][5] |
| Physical Form | Off-white to yellow solid | [6] |
| Purity | Typically ≥97% | [3][6] |
| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [3][7] |
| Shipping Conditions | Room Temperature | [3][6] |
Section 2: Synthesis and Mechanistic Rationale
The most common and direct synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate involves the selective N-protection of 2-aminobenzyl alcohol. The causality behind this selective reaction lies in the differential nucleophilicity of the amino and hydroxyl groups.
Expertise & Experience Insight: The nitrogen atom of an aromatic amine is inherently more nucleophilic than the oxygen atom of a primary alcohol.[8] This allows for a chemoselective reaction with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), at the amino group while leaving the hydroxyl group untouched. The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.[9]
Recommended Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Setup: To a round-bottom flask, add 2-aminobenzyl alcohol (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Then, add a base, such as triethylamine (NEt₃, 1.2 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the Boc protection of 2-aminobenzyl alcohol.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following are the expected results from standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons (multiplets in the 7.0-7.5 ppm range), the methylene protons of the -CH₂OH group (a singlet or doublet around 4.6 ppm), and the carbamate N-H proton (a broad singlet).
-
¹³C NMR: Key signals include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the aromatic carbons, the methylene carbon (~64 ppm), and the carbamate carbonyl carbon (~154 ppm).
-
IR Spectroscopy: Expect strong absorption bands corresponding to the N-H stretch (~3300-3400 cm⁻¹), the O-H stretch of the alcohol (~3400-3500 cm⁻¹), C-H stretches, and a very strong carbonyl (C=O) stretch from the carbamate group at ~1680-1700 cm⁻¹.[10]
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.[10]
Section 4: Applications in Medicinal Chemistry
The true value of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate lies in its role as a versatile intermediate. The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the amine remains protected.
A prime example of its application is in the synthesis of novel anti-inflammatory agents.[10] In a multi-step synthesis, the alcohol can be oxidized to an aldehyde, which can then participate in cyclization reactions to form heterocyclic scaffolds. The Boc-protected amine ensures that the nitrogen does not interfere with these transformations.
Example Synthetic Application Workflow
The following diagram illustrates a generalized pathway where the title compound is used as a scaffold in drug development.
Caption: Generalized synthetic pathway utilizing the title compound.
Section 5: Key Reactions: Deprotection Chemistry
The removal of the Boc group is a critical step that unmasks the amine for further functionalization. This is almost universally achieved under acidic conditions.
Trustworthiness Insight: The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[11] This cation can then either be trapped by a nucleophile or eliminate a proton to form isobutene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[11] This clean decomposition into gaseous byproducts is a key advantage of the Boc group.
Deprotection Protocol
-
Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[9]
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid (30-60 minutes). Monitor by TLC.
-
Workup: Upon completion, remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding ammonium salt (e.g., TFA or HCl salt). To obtain the free amine, a basic workup with aqueous NaHCO₃ or NaOH is required, followed by extraction.
Field-Proven Insight: The liberated tert-butyl cation is a potent electrophile and can cause unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[12] To prevent this, a "scavenger" like triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.
Deprotection Mechanism Diagram
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. CAS#:164226-32-8 | tert-Butyl (2-(hydroxymethyl)phenyl)carbamate | Chemsrc [chemsrc.com]
- 5. tert-butyl N-hydroxy-N-(2-methylphenyl)carbamate | C12H17NO3 | CID 25147080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
